molecular formula C11H16ClF2N B1435884 (1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride CAS No. 2044723-13-7

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride

Cat. No.: B1435884
CAS No.: 2044723-13-7
M. Wt: 235.7 g/mol
InChI Key: WWIPKCHXUPLPCW-UHFFFAOYSA-N
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Description

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C11H16ClF2N and a molecular weight of 235.7 g/mol . This compound is characterized by the presence of a difluorobutane chain attached to a phenyl group and a methylamine group, forming a hydrochloride salt. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of (1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The phenyl group contributes to the compound’s binding affinity to target proteins, while the methylamine group facilitates its interaction with biological membranes .

Comparison with Similar Compounds

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1,1-difluoro-N-methyl-4-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N.ClH/c1-14-10(11(12)13)8-7-9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIPKCHXUPLPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC1=CC=CC=C1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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